molecular formula C21H24N6O3S B2881976 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine CAS No. 1021073-35-7

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

Cat. No.: B2881976
CAS No.: 1021073-35-7
M. Wt: 440.52
InChI Key: UIISLGZGLRSVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine (CAS# 1021073-35-7) is a synthetically accessible small molecule with a molecular formula of C21H24N6O3S and a molecular weight of 440.5 g/mol . This compound is of significant research interest as a chemical probe for investigating novel therapeutic strategies to inhibit Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an essential enzyme that catalyzes symmetric dimethylation of arginine residues in proteins and is a recognized drug target in oncology . Its mechanism of action involves binding to the PRMT5 Binding Motif (PBM) interface, a site distinct from the enzyme's catalytic pocket. This action directly inhibits the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln, which is a requirement for the methylation of several key PRMT5 substrates . This mechanism is functionally distinct from that of catalytic-site PRMT5 inhibitors (e.g., EPZ015666, JNJ-64619178) and offers a unique pathway for selective inhibition . The core structure of this inhibitor features a pyridazinone scaffold linked to an aryl sulfonylpiperazine group, a common pharmacophore in drugs and bioactive molecules that helps optimize physicochemical properties and facilitate interactions with target proteins . Its primary research value lies in its application as a tool compound for studying PBM-dependent PRMT5 activities, particularly in the context of MTAP-deleted cancers, where PRMT5 exhibits a synthetic lethal interaction . Researchers can use this compound to selectively disrupt specific PRMT5-protein complexes in cells, reduce substrate methylation, and explore the biological consequences of inhibiting this protein-protein interaction, thereby supporting the development of novel, potentially more selective PRMT5 inhibitors . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-16-5-6-18(30-2)19(14-16)31(28,29)27-12-10-26(11-13-27)21-8-7-20(24-25-21)23-17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIISLGZGLRSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a pyridazine core, a sulfonamide piperazine moiety, and a methoxy-substituted phenyl group, which may enhance its selectivity and efficacy in therapeutic applications. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and recent research findings.

Structural Characteristics

The molecular formula of the compound is C20H24N6O3SC_{20}H_{24}N_6O_3S with a molecular weight of approximately 428.5 g/mol. The structural features include:

Feature Description
Pyridazine Core Central ring structure contributing to biological activity
Piperazine Moiety Enhances solubility and bioavailability
Sulfonamide Group Implicated in enzyme inhibition and antimicrobial activity
Methoxy-substituted Phenyl Potential for increased receptor interactions

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The compound's sulfonamide group may confer similar antimicrobial effects, making it a candidate for further investigation in this area.

Anti-cancer Activity

Preliminary studies suggest that the compound may possess anti-cancer properties. Compounds with pyridazine cores have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound could facilitate interactions with key molecular targets in cancer pathways, warranting further exploration .

Neuroprotective Effects

Emerging evidence points to potential neuroprotective effects of related compounds. For example, some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress. The presence of the piperazine moiety may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting .

Study 1: Inhibition of Enzyme Activity

A study evaluated the inhibitory effects of pyridazine derivatives on interleukin-1 beta (IL-1β) production in human cell lines. The results demonstrated that certain derivatives significantly reduced IL-1β levels, suggesting anti-inflammatory potential that could be relevant for the compound .

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, several pyridazine derivatives were tested against human embryonic kidney (HEK-293) cells. The most active compounds exhibited low toxicity levels, indicating a favorable safety profile for further development as therapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Oxidative Stress Reduction : Antioxidant properties attributed to the methoxy-substituted phenyl group may help mitigate oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyridazine derivatives with variations in substituents and linkage chemistry. Key differences in pharmacological behavior arise from these modifications:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituent at Pyridazine-6 Substituent at Pyridazine-3 Key Features Reference
Target Compound 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl Pyridin-3-ylamine Sulfonyl-piperazine linkage; methoxy/methylphenyl group enhances polarity and stability.
N-(5-Methyl-2-pyridyl)-6-piperazin-1-yl-pyridazin-3-amine Piperazin-1-yl (no sulfonyl) 5-Methylpyridin-2-yl Simpler piperazine group; lacks sulfonyl, reducing hydrogen-bonding potential.
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyrazol-1-yl 4-Methylphenyl Pyrazole introduces planar heterocycle; methylphenyl increases lipophilicity.
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Piperazine-carbonyl-cyclopentyl Tetrahydro-2H-pyran-4-amine Carbonyl linkage reduces rigidity; trifluoromethylpyrimidine enhances metabolic stability.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazol-2-yl Pyridin-3-ylamine Thiazole improves metabolic stability; methoxyphenyl adds moderate polarity.

Key Observations:

Sulfonyl vs. Carbonyl/Piperazine Linkages: The sulfonyl group in the target compound (vs. Piperazine derivatives with sulfonyl linkages, such as the target compound, are often more rigid and polar than their carbonyl counterparts, influencing bioavailability .

Heterocyclic Substituents :
Pyrazole (–4) and thiazole () substituents introduce distinct electronic and steric profiles. Pyrazole’s planar structure may favor π-π stacking with aromatic residues in enzyme active sites, whereas the thiazole’s sulfur atom could enhance metabolic stability .

Aromatic Substituent Effects :
The 2-methoxy-5-methylphenyl group in the target compound offers moderate lipophilicity compared to the trifluoromethylphenyl groups in . Trifluoromethyl groups are highly lipophilic and electron-withdrawing, often improving membrane permeability but increasing metabolic susceptibility .

Amine Group Modifications: The pyridin-3-ylamine in the target compound (vs. 4-methylphenyl in –4) enables hydrogen bonding via the pyridine nitrogen, which could enhance target affinity but reduce solubility compared to non-polar aryl groups .

Synthetic Accessibility : The synthesis of the target compound likely parallels methods in –6, where piperazine-sulfonyl intermediates are coupled to pyridazine cores. However, introducing the methoxy-methylphenyl group may require selective sulfonylation steps to avoid byproducts .

Q & A

Q. Key Considerations :

  • Reaction temperatures (60–120°C) and solvent choices (e.g., DMF for solubility) significantly impact yield.
  • Purification often requires column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for coupling efficiency. Copper(I) bromide in cesium carbonate/DMSO systems may improve heterocyclic amination .
  • Solvent Effects : Use high-boiling solvents (e.g., toluene for reflux) to stabilize intermediates. DMSO enhances sulfonylation but may require post-reaction acid-base extraction to remove residues .
  • Kinetic Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and minimize side products .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridazine aromatic signals at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular weight (expected [M+H]+ ≈ 481 g/mol) .
  • Elemental Analysis : Confirm C, H, N percentages (theoretical: C 62.3%, H 5.6%, N 17.4%) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Crystallization : Grow single crystals via slow evaporation of saturated solutions (e.g., methanol/water) .
  • Data Collection : Use a Bruker D8 diffractometer (Mo Kα radiation, λ = 0.71073 Å) to determine unit cell parameters and hydrogen-bonding networks .
  • Analysis : Software like SHELXL97 refines dihedral angles (e.g., pyridazine-piperazine torsion ~6–12°) and validates intramolecular H-bonds (e.g., N–H⋯O=S interactions) .

Basic: What biological targets or pathways are associated with this compound?

  • Receptor Binding : The piperazine-sulfonyl moiety suggests affinity for serotonin/dopamine receptors, while the pyridazine core may inhibit kinases .
  • Enzyme Inhibition : Structural analogs with sulfonamide groups show COX-2 or carbonic anhydrase inhibition .

Q. Methodological Insight :

  • Perform radioligand binding assays (e.g., ³H-serotonin displacement) or enzymatic assays (e.g., COX-2 inhibition via colorimetric detection) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

  • Polymorphism Studies : Compare crystal forms (e.g., via PXRD) to assess how conformational changes affect receptor binding .
  • Species-Specific Assays : Test activity in human vs. rodent cell lines (e.g., HEK293 vs. CHO-K1) to identify interspecies variability .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and validate reproducibility .

Basic: What are the key challenges in maintaining compound stability during storage?

  • Degradation Pathways : Hydrolysis of the sulfonamide group in humid conditions or oxidation of the pyridazine ring .
  • Storage Solutions : Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation .

Advanced: How can computational modeling guide structural optimization?

  • Docking Simulations : Use AutoDock Vina to predict binding modes to target receptors (e.g., 5-HT₂A). Focus on optimizing sulfonyl-piperazine interactions .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity using Gaussian09 for DFT calculations .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

  • Cytotoxicity : MTT assay in HepG2 cells (48-hour exposure, IC₅₀ > 50 µM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .

Advanced: How can metabolic stability be evaluated in preclinical studies?

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ > 60 min desirable) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

Q. Table 1: Key Molecular Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₄H₂₇N₇O₃S
Molecular Weight481.58 g/mol
logP (Predicted)2.8 (Moderate lipophilicity)
Hydrogen Bond Acceptors8
Rotatable Bonds6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.